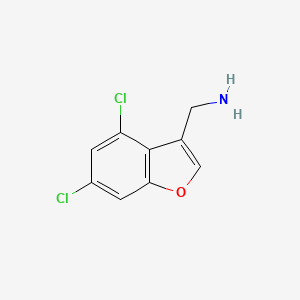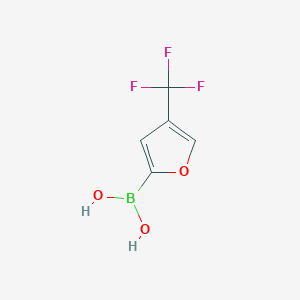
(4-(Trifluoromethyl)furan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethyl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF3O3. This compound is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further bonded to a boronic acid group. It is a valuable reagent in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)furan-2-yl)boronic acid typically involves the introduction of a trifluoromethyl group to a furan ring followed by the formation of the boronic acid group. One common method involves the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions. The resulting trifluoromethylated furan is then subjected to borylation using boron reagents like bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Trifluoromethyl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield different furan-based products.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
(4-(Trifluoromethyl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(Trifluoromethyl)furan-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the trifluoromethylated furan moiety to various substrates. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: A furan derivative used in the synthesis of biofuels and chemicals.
2,5-Furandicarboxylic acid: A renewable chemical used in the production of bioplastics.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
(4-(Trifluoromethyl)furan-2-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Propiedades
Fórmula molecular |
C5H4BF3O3 |
|---|---|
Peso molecular |
179.89 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3O3/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H |
Clave InChI |
CYUKEHLYIZCJFA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CO1)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


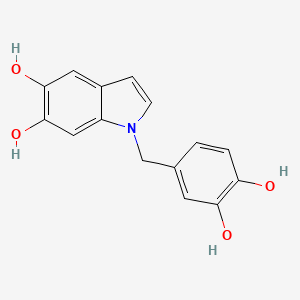
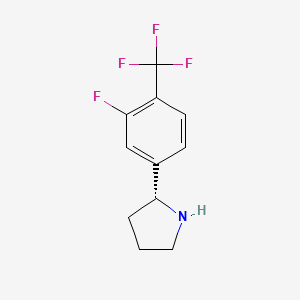
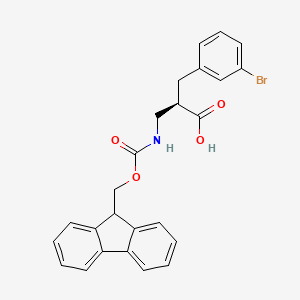

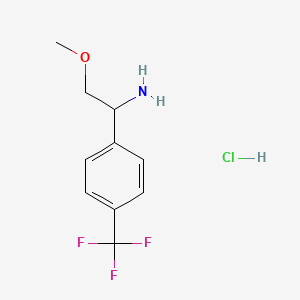
![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)

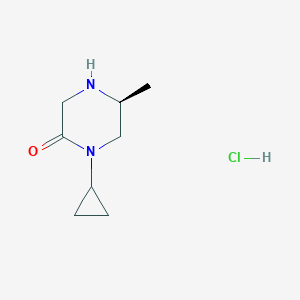
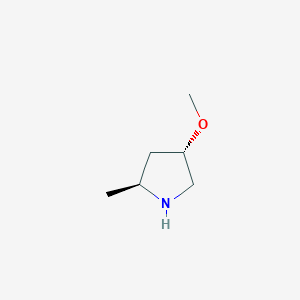
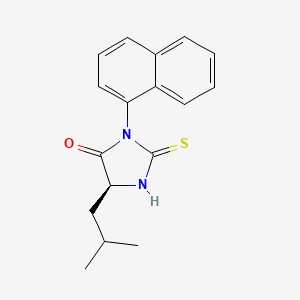

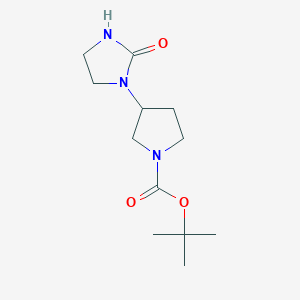
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
